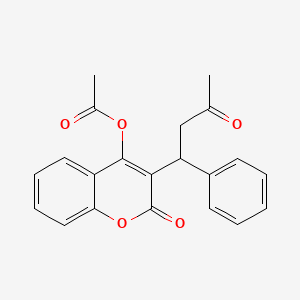

Warfarin acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5979-00-0 |

|---|---|

Molecular Formula |

C21H18O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

[2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-yl] acetate |

InChI |

InChI=1S/C21H18O5/c1-13(22)12-17(15-8-4-3-5-9-15)19-20(25-14(2)23)16-10-6-7-11-18(16)26-21(19)24/h3-11,17H,12H2,1-2H3 |

InChI Key |

AZJMOTKZYSVMRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OC(=O)C |

Origin of Product |

United States |

Fundamental Aspects of Coumarin Derived Chemical Entities

Structural and Electronic Considerations within the Coumarin (B35378) Core

Warfarin (B611796) belongs to the coumarin class of compounds, characterized by a fused benzene (B151609) and α-pyrone ring system, forming the 2H-1-benzopyran-2-one core. The specific structure of warfarin is 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one. nih.govnih.govdrugbank.comsci-hub.sedrugfuture.comresearchgate.net This coumarin scaffold possesses a conjugated π-system, contributing to its electronic properties and reactivity. Substitutions at various positions of the coumarin core, particularly at the C3 and C4 positions, are critical in modulating its chemical behavior and biological activity. chim.itresearchgate.netresearchgate.net The presence of a hydroxyl group at the 4-position and a ketone in the side chain are key structural features. nih.govwikipedia.org

Table 1: Warfarin - Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆O₄ | nih.govdrugbank.comsci-hub.sedrugfuture.comresearchgate.netsolubilityofthings.comherts.ac.uk |

| Molecular Weight | 308.33 g/mol | drugfuture.comsolubilityofthings.comherts.ac.ukchemicalbook.com |

| IUPAC Name | 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | nih.govdrugfuture.comresearchgate.netherts.ac.ukchemicalbook.com |

| CAS Registry Number | 81-81-2 | nih.govdrugfuture.comherts.ac.ukchemicalbook.com |

| Appearance | Colorless to white crystalline solid/powder; odorless | nih.govsolubilityofthings.comchemicalbook.com |

| Melting Point | 161-164 °C | drugfuture.comchemicalbook.com |

Comparative Analysis of Synthetically Accessible Structural Variants

The synthesis of warfarin typically involves the Michael condensation reaction between 4-hydroxycoumarin (B602359) and benzalacetone, often catalyzed by a base. chemicalbook.commedicoverhospitals.inic.ac.uk This reaction yields the racemic mixture of warfarin.

Warfarin possesses an acidic enol group that can form salts and derivatives. Notably, an acetate (B1210297) derivative of warfarin has been reported, characterized by a melting point of 117-118 °C . nih.govdrugfuture.comchemicalbook.com This acetate form represents a synthetically accessible structural variant of warfarin, differing in its physical properties, such as melting point, compared to the parent compound. The synthesis of various coumarin derivatives employs diverse methodologies, including Pechmann condensation, Knoevenagel condensation, and Perkin reactions, allowing for the creation of a wide array of structural analogs with modulated properties. nih.govprimescholars.comresearchgate.nettsijournals.com

Table 2: Warfarin Acetate Derivative - Key Property

| Property | Value | Source |

| Melting Point | 117-118 °C | nih.govdrugfuture.comchemicalbook.com |

Stereochemical Implications in Molecular Design and Biological Recognition

Warfarin is a chiral molecule, existing as a racemic mixture of two enantiomers: (R)-warfarin and (S)-warfarin. nih.govdrugbank.comwikipedia.orgherts.ac.uknih.govsigmaaldrich.comsepscience.comresearchgate.netwho.intpharmgkb.orgscispace.comnih.govnih.gov The stereochemical configuration significantly influences its biological activity. The (S)-enantiomer is considerably more potent as an anticoagulant, being approximately 2 to 6 times more active than the (R)-enantiomer. nih.govwikipedia.orgnih.govsigmaaldrich.comsepscience.compharmgkb.orgnih.govnih.gov This difference in potency is attributed to stereoselective metabolism and interaction with biological targets. pharmgkb.orgnih.govbris.ac.uk The development of methods for the enantioselective synthesis and separation of warfarin isomers is crucial for understanding their distinct pharmacological profiles. ic.ac.uksepscience.comwho.int

Table 3: Warfarin - Stereochemical Properties

| Property | (R)-Warfarin | (S)-Warfarin | Source |

| Enantiomer | (R)-enantiomer | (S)-enantiomer | nih.govdrugbank.comwikipedia.orgherts.ac.uknih.govsigmaaldrich.comsepscience.comresearchgate.netwho.intpharmgkb.orgscispace.comnih.govnih.gov |

| Relative Potency | Less potent | More potent (2-6 times that of R-isomer) | nih.govwikipedia.orgnih.govsigmaaldrich.comsepscience.compharmgkb.orgnih.govnih.gov |

| Metabolism | Metabolized by CYP3A4, CYP1A2, CYP2C8, etc. | Predominantly metabolized by CYP2C9 | nih.govdrugbank.comsci-hub.sewikipedia.orgpharmgkb.orgnih.govnih.gov |

Advanced Synthetic Strategies and Derivatization Approaches

Catalytic Enantioselective Synthesis of Novel Coumarin-Based Architectures

The development of catalytic enantioselective methods has been pivotal in accessing chiral coumarin (B35378) derivatives, which is crucial given that the biological activity of warfarin (B611796) resides primarily in one enantiomer. ic.ac.ukic.ac.uk Organocatalysis has emerged as a powerful tool for these asymmetric transformations, particularly for the Michael addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones. ppj.org.lyresearchgate.net

Researchers have designed and successfully applied a variety of chiral organocatalysts to achieve high yields and enantioselectivities. For instance, novel C2-symmetric N,N′-bis(2-amino-1,2-diphenylethyl)squaramides have been utilized as effective organocatalysts in the asymmetric addition of 4-hydroxycoumarin to α,β-unsaturated ketones, producing both enantiomers of warfarin and its analogs in up to 96% yield and with 96% enantiomeric excess (ee). researchgate.netrsc.org Similarly, a chiral tertiary amine-squaramide catalyst has been developed for the asymmetric Michael addition of 4-hydroxycoumarin to β,γ-unsaturated α-ketoesters, affording a series of coumarin derivatives in good yields and high enantioselectivities with a low catalyst loading of just 1 mol%. benthamdirect.com

Another effective strategy involves the use of in situ formed primary amine-imine organocatalysts. This approach has been successfully applied to the asymmetric Michael addition of substituted 4-hydroxycoumarins to cyclic enones, resulting in optically active polycyclic coumarin derivatives with excellent enantioselectivities, reaching up to 97% ee. acs.orgacs.orgnih.gov These methods showcase the versatility of organocatalysis in constructing complex and stereochemically defined coumarin-based architectures.

| Catalyst Type | Reactants | Key Findings | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| C2-symmetric squaramide-based primary diamines | 4-hydroxycoumarin and α,β-unsaturated ketones | Effective for synthesizing both enantiomers of warfarin and its analogs. | Up to 96% | Up to 96% | researchgate.netrsc.org |

| In situ formed primary amine-imine | Substituted 4-hydroxycoumarins and cyclic enones | Produces optically active polycyclic coumarin derivatives. | High | Up to 97% | acs.org |

| Chiral tertiary amine-squaramide | 4-hydroxycoumarin and β,γ-unsaturated α-ketoesters | Performs well with low catalyst loading (1 mol%). | Good | Good | benthamdirect.com |

| (1R,2R)- or (1S,2S)-DPEDA | 4-hydroxycoumarin and (E)-4-phenyl-3-buten-2-one | A green approach suitable for undergraduate laboratories. | 40-95% | 80-100% | researchgate.net |

Chemoenzymatic Transformations for Specific Substituent Introduction

Chemoenzymatic methods offer a highly specific and environmentally friendly alternative for introducing or modifying substituents on the coumarin core. These strategies leverage the inherent selectivity of enzymes to perform transformations that are often challenging to achieve through traditional chemical synthesis.

One notable application is the biocatalytic synthesis of coumarin S-glycosides. Researchers have employed engineered thioglycoligases to graft various carbohydrate structures onto 7-mercapto-4-methyl-coumarin in one-pot reactions. mdpi.com This enzymatic approach overcomes the significant challenges of chemical S-glycoside synthesis, which typically requires numerous protection and deprotection steps and complex stereochemical control. mdpi.com

Lipases have also been utilized for derivatization. For example, Lipase (B570770) TL IM from Thermomyces lanuginosus has been used to catalyze the reaction of coumarin carboxylate methyl derivatives with various amines in continuous flow reactors. researchgate.netmdpi.com This two-step enzymatic synthesis produces coumarin carboxamide derivatives under mild conditions with short reaction times, highlighting the efficiency of biocatalysis in continuous flow systems. researchgate.netmdpi.com The Michael addition synthesis of warfarin has also been explored using lipase catalysis in ionic liquids, demonstrating the potential for enzymes to function in non-aqueous, "green" solvent systems. researchgate.net

| Enzyme | Substrates | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Thioglycoligases (e.g., DtXylE161Q) | 7-mercapto-4-methyl-coumarin and activated sugars | Coumarin S-glycosides | One-pot reaction, high anomeric purity, avoids protection/deprotection steps. | mdpi.com |

| Lipase TL IM (from Thermomyces lanuginosus) | Coumarin carboxylate methyl derivatives and various amines | Coumarin carboxamide derivatives | Continuous flow process, mild conditions, short reaction time (40 min). | researchgate.netmdpi.com |

| Lipase | 4-hydroxycoumarin and benzalacetone | Warfarin | Reaction proceeds in ionic liquids, reducing the need for volatile organic solvents. | researchgate.net |

Exploration of Sustainable and Green Synthetic Methodologies

In line with the principles of green chemistry, significant research has been directed towards developing more sustainable methods for synthesizing warfarin and related coumarin structures. ppj.org.ly These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A prominent green strategy is the use of water as a reaction solvent. An efficient synthesis of both enantiomers of warfarin has been achieved in an aqueous medium using C2-symmetric quinoline-derived 1,2-diamines as catalysts. rsc.org This method not only provides high enantioselectivity (up to 91% ee) in water but also allows for a green isolation procedure and the potential for catalyst recovery and reuse. rsc.org Furthermore, an eco-friendly, one-pot multicomponent approach for synthesizing functionalized trans-2,3-dihydrofuro[3,2-c]coumarins has been developed using imidazole (B134444) as a catalyst in water under mild conditions. nih.govacs.org

Other sustainable approaches include catalyst-free and solvent-free reactions, often facilitated by microwave irradiation. nih.gov One-pot synthesis of 3-functionalized 4-hydroxycoumarin derivatives has been achieved through three-component domino reactions under catalyst-free and microwave conditions, which offers advantages of higher yields and shorter reaction times compared to traditional methods. nih.gov The direct condensation of phenols with malonic acid using a P4O10/TfOH reagent system without any catalyst or solvent also represents a clean and efficient route to 4-hydroxycoumarins. tandfonline.com

| Methodology | Key Features | Example Application | Advantages | Reference |

|---|---|---|---|---|

| Reaction in Water | Uses water as the primary solvent. | Asymmetric synthesis of Warfarin using quinoline-derived diamine catalysts. | Environmentally benign, high ee, catalyst can be recovered and reused. | rsc.org |

| One-Pot Multicomponent Reaction | Combines multiple reaction steps into a single operation. | Imidazole-catalyzed synthesis of dihydrofuro[3,2-c]coumarins in water. | High atom economy, operational simplicity, excellent yields (72–98%). | nih.govacs.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Catalyst-free synthesis of 3-functionalized 4-hydroxycoumarins. | Shorter reaction times, higher yields, mild conditions. | nih.gov |

| Solvent-Free Synthesis | Reaction is conducted without a solvent. | P4O10/TfOH-mediated synthesis of 4-hydroxycoumarins from phenols and malonic acid. | Eliminates solvent waste, high yields (85-90%), ambient conditions. | tandfonline.com |

Mechanistic Investigations of Formation Pathways

The classical synthesis of warfarin involves a Michael condensation reaction between 4-hydroxycoumarin and benzalacetone, which can be catalyzed by either an acid or a base. ic.ac.ukic.ac.uknewdrugapprovals.org The mechanism involves the nucleophilic attack of the 4-hydroxycoumarin enolate on the β-carbon of the α,β-unsaturated ketone. researchgate.netnih.gov

In modern enantioselective organocatalysis, the mechanism is more intricate. When using primary amine catalysts, such as 1,2-diphenylethylenediamine (DPEDA), the reaction is believed to proceed through the formation of an iminium ion intermediate. acs.orgyoutube.com The catalyst reacts with the α,β-unsaturated ketone to form a chiral iminium ion, which then undergoes a stereoselective Michael addition with the 4-hydroxycoumarin. The catalyst is regenerated upon hydrolysis of the resulting enamine. This activation mode effectively shields one face of the enone, leading to the preferential formation of one enantiomer. acs.org

Another proposed mechanism, particularly in the synthesis of warfarin analogs containing N-heterocycles, involves the nucleophilic attack at the vinyl group of a protonated N-heterocycle. researchgate.netrsc.org In this acid-promoted pathway, the enol of 4-hydroxycoumarin acts as the nucleophile, adding to the activated vinyl-substituted heterocycle. rsc.org Understanding these diverse mechanistic pathways is crucial for the rational design of new catalysts and the optimization of reaction conditions to achieve higher efficiency and selectivity in the synthesis of warfarin acetate (B1210297) and its derivatives.

Molecular Interactions and Ligand Biomacromolecule Binding

Quantitative Analysis of Binding Affinities and Kinetics with Target Proteins

Warfarin's interaction with its biological targets is characterized by specific binding affinities and kinetic parameters, which are critical for understanding its pharmacological activity.

Human Serum Albumin (HSA) Binding: Warfarin (B611796) is known to bind to HSA with high affinity, primarily at Sudlow's Site I, located in subdomain IIA. This interaction is significant as HSA acts as a major carrier protein, influencing Warfarin's free concentration in circulation. The binding constants vary slightly depending on experimental conditions and the specific enantiomer.

The association equilibrium constants for the R- and S-enantiomers of Warfarin binding to HSA at pH 7.4 and 37 °C are reported as approximately (2.1 to 2.6) × 10⁵ M⁻¹ unl.edu.

Another study reported a calculated binding constant of 5.8 × 10⁵ M⁻¹ for the warfarin anion to Site I of HSA science.gov.

Warfarin also shows association constants with lipid bilayers, with values around 1.27 × 10⁴ M⁻¹ for DMPC and 2.82 × 10⁴ M⁻¹ for DMPG nih.gov.

Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) Binding: Warfarin's mechanism of action involves inhibiting VKORC1. While specific quantitative binding affinity (Kd or Ki) values for Warfarin to VKORC1 are not explicitly detailed in the provided snippets, studies indicate that VKORC1 is the primary drug target nih.gov. Research suggests that VKORC1 has distinct binding sites for Warfarin, with one site showing higher affinity for the S-enantiomer compared to the R-enantiomer researchgate.net.

Data Table: Warfarin Binding Affinities

| Target Protein | Ligand | Binding Affinity (Ka or Kassoc) | Conditions | Reference |

| HSA | Warfarin (R) | 2.1 × 10⁵ M⁻¹ | pH 7.4, 37 °C | unl.edu |

| HSA | Warfarin (S) | 2.6 × 10⁵ M⁻¹ | pH 7.4, 37 °C | unl.edu |

| HSA (Site I) | Warfarin anion | 5.8 × 10⁵ M⁻¹ | (Calculated) | science.gov |

| DMPC Bilayer | Warfarin | 1.27 × 10⁴ M⁻¹ | nih.gov | |

| DMPG Bilayer | Warfarin | 2.82 × 10⁴ M⁻¹ | nih.gov |

Thermodynamic Characterization of Molecular Association Processes

The binding of Warfarin to proteins like HSA is often characterized by thermodynamic parameters that elucidate the nature of the interactions, such as hydrophobic forces, hydrogen bonding, and van der Waals forces.

Studies indicate that the interaction of Warfarin with HSA is markedly exothermic, accompanied by a positive entropy change. This suggests that cooperative hydrogen and hydrophobic bonding are key molecular forces driving the binding process jci.org.

Thermodynamic parameters (ΔG, ΔH, and ΔS) derived from various studies collectively point towards hydrophobic interactions playing a major role in the binding of Warfarin to HSA researchgate.net.

Isothermal Titration Calorimetry (ITC) has been employed to study these interactions, providing insights into the binding thermodynamics researchgate.net.

Data Table: Thermodynamic Parameters of Warfarin Binding to HSA

| Interaction | ΔG (Gibbs Free Energy) | ΔH (Enthalpy) | ΔS (Entropy) | Dominant Interaction | Reference |

| Warfarin-HSA | Not specified | Exothermic | Positive | Hydrophobic, H-bonding | jci.org |

| Warfarin-HSA | Not specified | Not specified | Not specified | Hydrophobic | researchgate.net |

Structural Determinants of Binding Specificity in Protein Pockets

The specificity of Warfarin's binding is determined by the structural features of its target protein pockets, including the arrangement of amino acid residues and their chemical properties.

Human Serum Albumin (HSA): Warfarin primarily binds to Sudlow's Site I, located within subdomain IIA of HSA nih.gov. This site is described as a flexible binding pocket capable of accommodating various ligands by adapting its conformation researchgate.net. The binding pocket is predominantly nonpolar, with specific polar regions mdpi.comnih.gov. Crystal structures reveal that Warfarin binds to HSA in an open-chain form, engaging in interactions with key amino acid residues unl.edunih.gov. The phenyl group of Warfarin interacts with residues like Trp214 in HSA nih.gov, and other residues such as Tyr410 are also implicated in binding mdpi.comnih.gov. The flexibility of amino acids forming this pocket contributes to Warfarin's high-affinity binding researchgate.net.

Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1): Research has identified two distinct binding sites for Warfarin within VKORC1 researchgate.net. Site-1 is crucial for binding vitamin K epoxide (KO) in a catalytically favorable orientation and exhibits higher affinity for S-Warfarin. Site-2 is located in a domain occupied by the hydrophobic tail of KO and binds both Warfarin enantiomers with similar affinity researchgate.net. Specific amino acid residues involved in these interactions, such as Cys132 and Cys135 in the N-terminal end of TM-4, are critical for Warfarin's interaction and potential resistance mechanisms researchgate.net.

Investigation of Allosteric Effects on Protein Function

While Warfarin is primarily known as a direct inhibitor of VKORC1, its binding to proteins like HSA can also elicit allosteric effects, influencing the protein's secondary functions or the binding of other ligands.

Studies have shown that the binding of Warfarin to HSA can affect HSA's esterase activity. Warfarin competitively inhibits the true esterase activity of Site I towards p-nitrophenyl acetate (B1210297) (NPA) and does not affect Site II mdpi.comnih.govnih.gov. This suggests that Site I is more susceptible to allosteric modulation than Site II mdpi.comnih.gov.

The presence of other molecules, such as lorazepam acetate, can influence Warfarin's binding kinetics to HSA, indicating allosteric interactions nih.gov.

High-performance affinity chromatography (HPAC) methods are used to analyze allosteric effects, where the binding of one solute can alter the binding of another to HSA unl.edu. For instance, Warfarin has been used as a marker to study displacement and allosteric interactions of other drugs with HSA unl.edumdpi.com.

Biochemical Mechanisms and Pathway Modulation

Enzymatic Inhibition and Activation Profiling in Defined Systems

The primary mechanism of warfarin (B611796) is the competitive inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1). nih.govsquarespace.com This enzyme is critical for the vitamin K cycle, a process essential for the post-translational modification of several proteins. nih.gov VKORC1 catalyzes the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone. osti.gov Warfarin's inhibition of VKORC1 depletes the available pool of reduced vitamin K (vitamin K hydroquinone), which is a necessary cofactor for the enzyme gamma-glutamyl carboxylase. wikipedia.orgyoutube.com This action effectively halts the vitamin K-dependent carboxylation of specific glutamic acid residues on target proteins. nih.govwikipedia.org Studies have shown that warfarin traps the human VKOR (hVKOR) enzyme in an intermediate state during electron transfer, blocking its catalytic cycle. osti.gov

Warfarin itself is subject to extensive metabolism, primarily in the liver, by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net Warfarin is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer being significantly more potent. nih.govclinpgx.org The metabolism of these enantiomers is stereospecific. S-warfarin is principally metabolized by CYP2C9 into inactive 6- and 7-hydroxywarfarin (B562546) metabolites. researchgate.netclinpgx.orgnih.gov R-warfarin is metabolized by several CYP isoforms, including CYP1A2, CYP2C19, and CYP3A4, producing various hydroxylated metabolites such as 6-, 8-, and 10-hydroxywarfarin. researchgate.netclinpgx.orgdrugbank.com The activity of these CYP enzymes can be influenced by other substances; for example, fluconazole (B54011) is a potent inhibitor of CYP2C9 and CYP3A4, thereby inhibiting warfarin metabolism. nih.gov Conversely, drugs like carbamazepine (B1668303) can induce CYP enzymes, enhancing warfarin metabolism and reducing its effect. nih.govresearchgate.netsemanticscholar.org

In addition to the major oxidative pathways, warfarin can undergo reduction via cytosolic reductases to form warfarin alcohols, which represents a minor metabolic route. researchgate.netfrontiersin.orgnih.gov

| Enzyme | Role | Effect of Warfarin | Reference |

|---|---|---|---|

| Vitamin K epoxide reductase complex subunit 1 (VKORC1) | Catalyzes the reduction of Vitamin K epoxide, enabling the vitamin K cycle. | Competitively inhibited. | nih.govsquarespace.comwikipedia.org |

| Gamma-glutamyl carboxylase | Performs post-translational carboxylation of vitamin K-dependent proteins. | Indirectly inhibited due to depletion of its cofactor, reduced vitamin K. | wikipedia.orgyoutube.com |

| Cytochrome P450 2C9 (CYP2C9) | Major enzyme for the metabolic clearance of the more potent S-warfarin enantiomer. | Not directly affected by warfarin, but its activity determines warfarin clearance. | nih.govclinpgx.orgbrieflands.com |

| Cytochrome P450 1A2 (CYP1A2) | Metabolizes the R-warfarin enantiomer. | Not directly affected by warfarin, but its activity contributes to warfarin clearance. | researchgate.netclinpgx.org |

| Cytochrome P450 3A4 (CYP3A4) | Metabolizes the R-warfarin enantiomer. | Not directly affected by warfarin, but its activity contributes to warfarin clearance. | researchgate.netclinpgx.org |

| Cytochrome P450 2C19 (CYP2C19) | Metabolizes the R-warfarin enantiomer. | Not directly affected by warfarin, but its activity contributes to warfarin clearance. | clinpgx.orgnih.gov |

Impact on Specific Metabolic or Regulatory Biochemical Cascades

The most profound biochemical consequence of warfarin administration is the disruption of the coagulation cascade. nih.govdrugbank.com By preventing the gamma-carboxylation of vitamin K-dependent clotting factors, warfarin renders them biologically inactive. nih.gov These factors include pro-coagulant proteins Factor II (prothrombin), Factor VII, Factor IX, and Factor X. nih.govwikipedia.orgyoutube.com The synthesis of anticoagulant proteins, Protein C and Protein S, which also require vitamin K-dependent carboxylation, is similarly inhibited. nih.govwikipedia.orgyoutube.com The differential half-lives of these factors contribute to the initial stages of warfarin's effect; the rapid depletion of Protein C, with its short half-life, can transiently create a procoagulant state before the longer-lasting anticoagulant effect from the depletion of pro-coagulant factors dominates. drugbank.comalmostadoctor.co.uk

Beyond hemostasis, research has indicated that warfarin can modulate other signaling pathways. Studies have shown that warfarin may directly influence inflammatory signal transduction. nih.gov For example, it has been observed to inhibit the phosphorylation of I-κB in the NF-κB signaling pathway, which is central to inflammatory responses. nih.gov This effect appears to be specific, as warfarin did not affect the TNF-induced phosphorylation of p38 MAP kinase, another key inflammatory signaling molecule. nih.gov

Furthermore, warfarin has been implicated in the modulation of pathways related to biomineralization and vascular health. Long-term warfarin use is associated with vascular calcification. drugbank.comnih.gov This effect is linked to the inhibition of the carboxylation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification. drugbank.comnih.gov Uncarboxylated MGP is inactive, leading to an imbalance that favors calcification. nih.gov Studies using metabolomics and network toxicology have suggested that warfarin may induce vascular calcification by modulating targets such as AKT1, TP53, and HSP90AA1, thereby influencing the PI3K-AKT signaling pathway. nih.govresearchgate.net

Elucidation of Molecular Targets and Their Downstream Consequences

The primary and most well-characterized molecular target of warfarin is the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1), an integral membrane protein located in the endoplasmic reticulum. nih.govnih.govnih.gov Molecular dynamics simulations have provided insights into the binding interaction, suggesting a T-shaped stacking interaction between warfarin and the tyrosine 139 residue within a proposed binding motif of VKORC1. nih.govnih.gov The functional consequence of this binding is the potent, reversible inhibition of the enzyme's reductase activity. nih.gov

The direct downstream consequence of VKORC1 inhibition is the failure of the gamma-glutamyl carboxylase enzyme to carboxylate target proteins. wikipedia.org This lack of carboxylation prevents these proteins from adopting their correct conformation required for biological activity, which often involves binding to phospholipid surfaces via calcium bridges. wikipedia.org

Downstream Consequences of VKORC1 Inhibition:

Coagulation Factors (II, VII, IX, X): Remain as inactive precursors, unable to participate effectively in the clotting cascade, leading to anticoagulation. nih.gov

Anticoagulant Proteins (C and S): Their synthesis is also inhibited, which can contribute to a temporary hypercoagulable state upon initiation of therapy. drugbank.comalmostadoctor.co.uk

Matrix Gla Protein (MGP): Remains in its uncarboxylated, inactive form, leading to a loss of its inhibitory function on vascular calcification. drugbank.comnih.gov

Osteocalcin: A protein involved in bone metabolism, is also a vitamin K-dependent protein, and its function may be affected. wikipedia.orgnih.gov

Androgen Receptor (AR): Preliminary research suggests that the AR may be a target for gamma-carboxylation and that warfarin can inhibit its transcriptional activity in prostate cells, indicating a potential role outside of coagulation. asco.org

| Molecular Target | Function of Target | Effect of Warfarin | Downstream Consequence | Reference |

|---|---|---|---|---|

| VKORC1 | Reduces vitamin K epoxide to regenerate active vitamin K. | Inhibition. | Depletion of reduced vitamin K; indirect inhibition of gamma-glutamyl carboxylase. | nih.govnih.govnih.gov |

| Matrix Gla Protein (MGP) | Inhibits soft tissue and vascular calcification. | Inhibits post-translational activation (carboxylation). | Increased risk of vascular calcification. | drugbank.comnih.gov |

| Androgen Receptor (AR) | Mediates the action of androgens; transcription factor. | Inhibits transcriptional activity (potentially via inhibition of carboxylation). | Alteration of AR signaling pathways. | asco.org |

Studies on Cellular Uptake and Intracellular Localization

For warfarin to exert its effect, it must be absorbed, distributed to target tissues, and taken up by cells to reach its intracellular target. Following administration, warfarin is rapidly and completely absorbed. nih.gov In circulation, it is highly bound (approximately 99%) to plasma proteins, primarily albumin. drugbank.comscience.gov The binding of warfarin to albumin occurs at a specific site known as Sudlow Site I. science.govnih.gov

The liver is the primary site of both warfarin's metabolism and its therapeutic action on clotting factor synthesis. youtube.com Pharmacokinetic studies in rats have demonstrated that warfarin's interaction with hepatic tissue is a key factor in its plasma clearance. nih.gov This research suggests a saturable hepatic uptake mechanism, indicating that specific transporters may be involved in its entry into liver cells. nih.gov

Once inside the hepatocyte, warfarin must reach its molecular target, VKORC1. VKORC1 is an integral membrane protein located in the endoplasmic reticulum (ER). nih.govosti.gov Therefore, the intracellular localization of warfarin's action is the ER membrane, where it binds to and inhibits the enzyme, disrupting the vitamin K cycle that is compartmentalized within this organelle. While the precise mechanisms of intracellular trafficking to the ER are not fully elucidated, its lipophilic nature facilitates crossing cellular membranes to reach this site.

Sophisticated Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamic behavior of molecules in solution. Warfarin's complex structure, including its potential for tautomerism and the presence of chiral centers, makes NMR particularly valuable for conformational analysis.

Studies have shown that warfarin (B611796) exists in a dynamic equilibrium between different tautomeric forms in solution, primarily cyclic hemiketal diastereomers and a minor open-chain intermediate nih.govresearchgate.netunl.edu. ¹³C NMR spectroscopy has revealed the presence of multiple peaks with similar chemical shifts, indicating the coexistence of these tautomers nih.gov. The distribution of these forms is influenced by solvent polarity and pH nih.govunl.edu. For instance, in non-polar solvents, the cyclic hemiketal form is predominant, while in polar solvents, the open-chain form may become more significant nih.govunl.edu. Variable temperature NMR experiments have been used to study the kinetics of interconversion between these tautomers, providing insights into the energy barriers and conformational dynamics researchgate.netunl.edunsf.gov. For example, studies on warfarin analogs have quantified the barrier to cyclic-open-cyclic interconversion, revealing that the open-form is energetically higher than the cyclic hemiketal nsf.gov. These detailed NMR analyses are crucial for understanding warfarin's behavior in biological systems and its interactions with other molecules.

Advanced Mass Spectrometry (MS) for Metabolite Identification and Quantitative Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is indispensable for identifying and quantifying warfarin and its metabolites in complex biological matrices. Warfarin undergoes extensive metabolism, primarily through hydroxylation pathways mediated by cytochrome P450 enzymes (CYPs) such as CYP2C9, CYP1A2, and CYP3A4 tandfonline.comnih.gov.

Early studies utilized mass spectrometry in conjunction with chromatography to identify major urinary metabolites, including 6- and 7-hydroxywarfarin (B562546), as well as warfarin alcohols formed by the reduction of the acetonyl side chain, which introduce a second asymmetric carbon atom, leading to diastereoisomers cloudfront.netnih.gov. More recent advancements in LC-MS/MS have enabled the simultaneous identification and quantification of warfarin enantiomers and their various hydroxylation metabolites tandfonline.comnih.govmdpi.comsigmaaldrich.com. For example, a sensitive LC-MS/MS method has been developed for the simultaneous profiling of warfarin and its hydroxywarfarin enantiomers in rat plasma, achieving lower limits of quantification (LLOQ) as low as 1.0 ng/mL for specific metabolites nih.govmdpi.com. These methods are vital for pharmacokinetic studies, drug interaction assessments, and understanding genotype-phenotype correlations in warfarin metabolism tandfonline.comnih.gov. The ability to precisely measure these compounds allows researchers to correlate metabolic profiles with patient responses and potential adverse effects.

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination

X-ray crystallography is a fundamental technique for determining the precise three-dimensional atomic structure of crystalline compounds. While Cryo-Electron Microscopy (Cryo-EM) is typically used for larger biomolecules, X-ray crystallography has provided crucial structural insights into warfarin and its interactions.

While specific crystal structures of warfarin itself are not extensively detailed in the provided search results regarding its fundamental characterization, X-ray crystallography has been employed to study warfarin sodium products, particularly concerning their crystalline forms and stability nih.govresearchgate.netresearchgate.net. For instance, studies have focused on developing and validating X-ray powder diffraction (XRPD) methods for quantifying the percentage of crystalline warfarin sodium in drug products nih.govresearchgate.net. These studies identified characteristic diffraction peaks, such as those in the 7-9 2θ range, whose intensity correlates with the crystalline content of warfarin sodium nih.gov. Furthermore, X-ray crystallography has been used in conjunction with other analytical methods to understand the solid-state behavior of warfarin sodium, including its clathrate formation and potential disproportionation into unionized warfarin under certain conditions researchgate.netresearchgate.net. Although direct X-ray crystallographic data on warfarin's molecular conformation in solution is less common than NMR studies, crystal structures of warfarin bound to proteins, such as cytochrome P450 2C9 (CYP2C9), have been determined, revealing details of its binding interactions and the enzyme's active site nih.gov. These protein-ligand complex structures are invaluable for understanding warfarin's mechanism of action and designing related therapeutic agents.

Chiral Chromatography for Enantiomeric Purity and Separation

Given that warfarin is a racemic mixture, and its (S)-enantiomer is significantly more potent than the (R)-enantiomer, chiral chromatography is essential for separating and quantifying these individual enantiomers, thereby assessing enantiomeric purity mdpi.comsigmaaldrich.comnih.govwho.intnih.gov.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique employed for this purpose. Various chiral columns, such as Astec CHIROBIOTIC® V and CHIRALPAK® IG, have been successfully utilized to achieve baseline separation of warfarin enantiomers sepscience.comsigmaaldrich.comnih.govsigmaaldrich.com. For example, methods using Astec CHIROBIOTIC® V columns have demonstrated rapid and efficient separation of R- and S-warfarin, with retention times typically around 4.44 min for R-warfarin and 4.80 min for S-warfarin sigmaaldrich.comnih.gov. Another study successfully separated enantiomers using a CHIRALPAK® IG column with 100% methanol (B129727) as the mobile phase, highlighting its suitability for large-scale purification sepscience.com. These chiral HPLC methods, often coupled with UV or fluorescence detection, or more commonly with mass spectrometry (LC-MS/MS), provide high sensitivity and specificity nih.govmdpi.comsigmaaldrich.comsigmaaldrich.comnih.govnih.gov. For instance, LC-MS/MS methods have achieved LLOQs as low as 0.08 ng/mL for warfarin enantiomers nih.gov. The development of these chiral separation techniques is critical for pharmacokinetic studies, drug metabolism investigations, and ensuring the quality and efficacy of warfarin-containing pharmaceutical products.

Computational Chemistry and Molecular Modeling Paradigms

In Vitro and Ex Vivo Mechanistic Studies

Cell-Free Biochemical Assay Development and Validation

The primary in vitro method for studying warfarin's inhibition of its target enzyme, VKORC1, has historically been the dithiothreitol (B142953) (DTT)-driven cell-free assay. nih.govresearchgate.net This biochemical assay utilizes microsomes containing VKORC1 to measure the enzyme's activity in the presence of a strong reducing agent, DTT. The assay quantifies the conversion of vitamin K 2,3-epoxide to vitamin K, a reaction that VKORC1 catalyzes.

Validation of this assay involves standardizing conditions to ensure reproducible results. Key parameters that require control include substrate concentrations (vitamin K epoxide and DTT), pH, and the source of the enzyme. researchgate.net However, studies have shown that IC50 (half-maximal inhibitory concentration) values for warfarin (B611796) derived from this assay can vary significantly across different studies due to the wide range of experimental conditions used. researchgate.net This highlights a limitation of the DTT-driven assay, as DTT is not the physiological reducing agent, which can lead to discrepancies between in vitro results and in vivo warfarin resistance phenotypes. nih.gov For instance, some VKORC1 variants with known warfarin resistance show sensitivity in the DTT-based assay. nih.gov

More recent developments in cell-free assays have focused on using microsomal VKORC1 with a native reductant, such as glutathione, to better mimic physiological conditions. nih.gov This approach allows for a more accurate characterization of the inhibition kinetics. nih.gov By fitting the data to the Morrison equation for tight-binding inhibitors, these refined assays have demonstrated that warfarin is a competitive, tight-binding inhibitor of VKORC1 with a nanomolar inhibition constant (Ki). researchgate.netnih.gov

Table 1: Comparison of In Vitro VKORC1 Assay Parameters

| Parameter | DTT-Driven Assay | Physiologically-Relevant Assay |

|---|---|---|

| Reducing Agent | Dithiothreitol (DTT) | Glutathione (GSH) |

| Enzyme Source | Microsomal VKORC1 | Microsomal VKORC1 |

| Key Output | IC50 | Ki (Inhibition Constant) |

| Physiological Relevance | Lower; DTT is non-physiological | Higher; Glutathione is a native reductant |

| Reported Inhibition Type | Variable | Competitive, Tight-Binding |

Investigation in Defined Cellular Systems for Pathway Perturbation

To bridge the gap between cell-free assays and in vivo responses, researchers utilize defined cellular systems to study how warfarin perturbs biological pathways. These systems provide a more complex environment, including cellular membranes, organelles, and competing biochemical reactions, which are absent in cell-free assays.

A notable example is a cell culture-based assay using Human Embryonic Kidney 293T (HEK 293T) cells. nih.gov In this system, cells are engineered to co-express both human VKORC1 (wild-type or variants) and a vitamin K-dependent protein, such as human coagulation factor IX (FIX). The activity of secreted FIX serves as a surrogate marker for VKORC1 function within the cell. By exposing these cells to varying concentrations of warfarin, researchers can construct dose-response curves and calculate IC50 values that more accurately reflect clinical observations of warfarin sensitivity and resistance. nih.gov

Another defined cellular system employed in research involves primary hepatocytes. Studies using cultured porcine hepatocytes have been conducted to assess the effects of various anticoagulants on cell viability and function, such as cytochrome P450 activity. nih.gov While not directly focused on the primary mechanism of VKORC1 inhibition, these cellular models are crucial for understanding the broader cellular impact and potential off-target effects of anticoagulants like warfarin. These systems allow for the investigation of cellular responses to pathway perturbations in a controlled environment. nih.gov

Table 2: Warfarin IC50 Values in a Cellular VKORC1 Assay

| VKORC1 Genotype | IC50 (nM) | Implied Phenotype |

|---|---|---|

| Wild-Type | 24.7 | Sensitive |

| Val29Leu Variant | 136.4 | Resistant |

| Val45Ala Variant | 152.0 | Resistant |

| Leu128Arg Variant | 1226.4 | Highly Resistant |

Data derived from a study co-expressing VKORC1 variants and Factor IX in HEK 293T cells. nih.gov

Analysis in Isolated Tissue or Organ Models for Functional Response

Ex vivo models using isolated tissues or organs represent a higher level of biological organization, allowing for the study of functional responses to a compound in a way that integrates the interactions of multiple cell types. The isolated perfused liver is a particularly relevant model for studying warfarin, as the liver is the primary site for the synthesis of vitamin K-dependent clotting factors. nih.govadinstruments.com

In an isolated perfused rodent liver (IPRL) setup, the liver is surgically removed and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich medium, such as Krebs–Henseleit Buffer. adinstruments.comnih.gov This model allows researchers to introduce warfarin acetate (B1210297) directly into the perfusate and measure the subsequent effects on the liver's function. Key functional responses that can be analyzed include the synthesis and secretion of coagulation factors, such as prothrombin. nih.gov By collecting samples of the perfusate over time, a direct assessment of the liver's ability to produce functional clotting factors in response to warfarin can be made. nih.gov

This ex vivo model provides a controlled environment to study the organ-level response to warfarin, free from the systemic influences of other organs and the complexities of whole-animal pharmacokinetics. adinstruments.com It can be used to investigate how warfarin affects not only coagulation factor synthesis but also other hepatic functions and metabolic pathways. For example, pretreatment of rats with warfarin has been shown to affect biochemical markers of inflammation and tissue damage, such as serum levels of amylase, lipase (B570770), and interleukin-1β, in models of pancreatitis. nih.govmdpi.com These markers could similarly be assessed in the perfusate of an isolated organ model to understand the direct tissue-level functional response.

Pharmacological Characterization in Recombinant Protein Systems

Recombinant protein systems are indispensable for the detailed pharmacological characterization of the interaction between a drug and its molecular target. In the case of warfarin, studies using recombinant human VKORC1 and its paralog, VKORL1, have provided profound insights into its mechanism of inhibition. nih.gov These systems involve expressing the target protein in a host system (e.g., bacteria or yeast) and then purifying it for detailed biochemical and biophysical analysis.

Using recombinant VKORC1, researchers have confirmed that warfarin binds tightly to the enzyme. nih.gov Mutagenesis studies, where specific amino acids in the recombinant protein are altered, have been crucial in identifying the warfarin binding pocket. nih.govnih.gov These studies have shown that mutations in certain residues, such as Tyrosine 139, can significantly decrease warfarin's binding affinity, leading to resistance, while having a minimal effect on the enzyme's normal activity with vitamin K. nih.gov

Table 3: Key Amino Acid Residues in VKORC1 Implicated in Warfarin Binding/Resistance

| Residue | Location/Role | Effect of Mutation |

|---|---|---|

| Tyrosine 139 (Y139) | Part of the proposed TYA warfarin-binding motif | Significantly increases warfarin resistance with minor effect on VKOR activity. nih.gov |

| Alanine 26 (A26) | Essential for warfarin binding | Mutation confirmed to affect warfarin binding. nih.gov |

| Phenylalanine 55 (F55) | Proposed warfarin and vitamin K binding residue | Mutation significantly increases warfarin resistance. nih.gov |

| Valine 29 (V29) | Peripheral region | Mutation (V29L) confers resistance. nih.govnih.gov |

| Valine 45 (V45) | Peripheral region | Mutation (V45A) confers resistance. nih.govnih.gov |

Chemical Biology and Probe Development

Rational Design of Analogs for Mechanistic Probes

The rational design of Warfarin (B611796) analogs has been a cornerstone in developing mechanistic probes to investigate its biological targets, primarily the enzyme Vitamin K epoxide reductase (VKOR). nih.govnih.gov The design process focuses on modifying the 4-hydroxycoumarin (B602359) scaffold to introduce functionalities that can report on binding events or elucidate structure-activity relationships without completely abolishing the affinity for the target protein.

A key principle in the design of these probes is the understanding that the 4-hydroxy group is critical for the anticoagulant activity of coumarins. researchgate.net Inhibition of VKOR by Warfarin is dependent on the deprotonation of this moiety. nih.gov Therefore, analogs designed as probes typically retain this essential feature. Modifications are strategically introduced at other positions of the coumarin (B35378) ring or on the phenyl substituent.

For instance, molecular probes such as 4-sulfhydrylwarfarin and 4-chlorowarfarin have been synthesized to study the molecular interactions between 4-hydroxycoumarins and VKOR. nih.gov These analogs help to probe the binding pocket and understand the chemical environment required for inhibition. Another approach involves the creation of analogs to study Warfarin's metabolism by cytochrome P450 (P450) enzymes. Since Warfarin is stereoselectively metabolized by various P450s, analogs can help identify the specific amino acid residues in the enzyme's active site that govern this specificity. nih.gov

The design of these probes is often guided by computational methods, such as molecular dynamics simulations, which can predict how modifications to the Warfarin structure will affect its binding to target proteins like VKOR. nih.govnih.govgenscript.com These simulations have been crucial in identifying key residues, such as Tyrosine 139 in the proposed TYA warfarin-binding motif of VKOR, that form critical interactions with the drug. nih.govnih.gov

Synthesis of Affinity Labels and Reporter Tags

To move from simple mechanistic probes to tools that can covalently label and identify binding partners, researchers have synthesized Warfarin derivatives equipped with reactive or reporter moieties. These include photoaffinity labels and fluorescent tags.

Photoaffinity Labels: Photoaffinity labeling is a powerful technique for identifying and mapping ligand-binding sites in proteins. nih.govenamine.net This method uses a probe that is chemically inert in the dark but becomes highly reactive upon irradiation with light, forming a covalent bond with nearby amino acid residues in the binding site. nih.govmdpi.com Several analogs of Warfarin have been synthesized as photoaffinity probes. For example, four azidowarfarin (B605894) analogs (4'-, 6-, 7-, and 8-azidowarfarin) were developed to identify substrate-binding site residues in cytochrome P450 enzymes. nih.gov These azido-derivatives are readily photolyzed by UV light to generate highly reactive nitrenes that can covalently modify the enzyme. nih.gov

The general structure of a photoaffinity probe consists of the target-specific ligand (the Warfarin scaffold) and a photoactivatable group (e.g., an azide (B81097) or diazirine). nih.gov The synthesis of these probes involves multi-step chemical reactions to introduce the photo-labile group onto the Warfarin core while preserving its binding affinity for the target protein.

Reporter Tags: Fluorescent probes are another class of reporter tags used to study Warfarin's interactions. The intrinsic fluorescence of Warfarin can be modulated by its environment, a property that has been exploited to develop bioanalytical methods. For example, the formation of inclusion complexes between Warfarin and cyclodextrins leads to an enhancement of its fluorescence, which can be used for quantification. nih.gov More advanced fluorescent probes have been developed using quantum dots (QDs). researchgate.netnih.gov For instance, platinum-doped Cadmium Telluride (Pt:CdTe) QDs have been used as a fluorescence sensor for the sensitive and selective detection of Warfarin in biological samples. researchgate.net The presence of Warfarin quenches the fluorescence of the QDs, providing a measurable signal. researchgate.netnih.gov

Application in Target Identification and Validation Strategies

The primary application of Warfarin-based probes is in the identification and validation of its biological targets. technologynetworks.comwjbphs.comdanaher.com The well-established target of Warfarin is Vitamin K epoxide reductase (VKOR), an integral membrane protein essential for the vitamin K cycle. nih.govnih.govclarityxdna.commedscape.com Warfarin inhibits VKOR, leading to a depletion of the reduced form of vitamin K and subsequently impairing the synthesis of vitamin K-dependent clotting factors. nih.govresearchgate.netnih.gov

Probes have been instrumental in validating VKOR as the direct target and in mapping the drug-binding site. Photoaffinity probes, like the azidowarfarins, can be used to covalently label the target protein. nih.gov Following photo-crosslinking, the protein can be isolated and analyzed, for instance by mass spectrometry, to identify the exact amino acid residues that form the binding pocket. This strategy provides direct evidence of a physical interaction between the drug and the protein.

Molecular dynamics simulations and mutagenesis studies, guided by probe interactions, have identified several key amino acid residues within VKORC1 that are essential for Warfarin binding. nih.govnih.gov Mutations in these residues can lead to Warfarin resistance. nih.gov

| Residue | Location/Domain | Interaction with Warfarin | Reference |

|---|---|---|---|

| Tyrosine 139 (Y139) | Transmembrane Domain 4 | Forms a T-shaped stacking interaction, crucial for binding. | nih.govnih.gov |

| Alanine 26 (A26) | Near Transmembrane Domain 1 | Identified as essential for Warfarin binding through simulations. | nih.govgenscript.com |

| Leucine 120/127 (VKORC1/VKORL1) | Transmembrane Domain 3 | Mutations confer resistance, suggesting proximity to the binding pocket. | nih.gov |

| Phenylalanine 55 (F55) | Loop between TM1 and TM2 | Proposed to be a site where Warfarin and vitamin K compete for binding. | nih.gov |

Development of Chemically Modified Derivatives for Modulated Activity

Research into chemically modified derivatives of Warfarin aims to develop new compounds with improved therapeutic profiles, such as enhanced potency or altered selectivity. This involves synthesizing novel 4-hydroxycoumarin derivatives and evaluating their inhibitory activity against VKOR. nih.gov

Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 3-position of the 4-hydroxycoumarin ring significantly modulates inhibitory potency. nih.gov For example, replacing the cyclic substituent of Warfarin with a linear isoprenyl side chain was found to increase the inhibition of VKER. nih.gov

A prominent example is the natural product ferulenol (B560370), a 4-hydroxycoumarin derivative with an isoprenyl side chain. In in-vitro assays, ferulenol demonstrated approximately 22 times more potent inhibition of VKER than Warfarin. nih.govresearchgate.net Other synthetic coumarin derivatives have also shown potent anticoagulant activity, in some cases exceeding that of Warfarin. hu.edu.jo These findings highlight the potential for developing new anticoagulants by modifying the core Warfarin structure. researchgate.net

| Compound | Key Structural Feature | Relative Potency (vs. Warfarin) | Reference |

|---|---|---|---|

| Warfarin | Cyclic substituent at C3 | 1x (Baseline) | nih.govresearchgate.net |

| Ferulenol | Linear isoprenyl side chain at C3 | ~22x more potent | nih.govresearchgate.net |

| Brodifacoum | Complex polycyclic substituent | ~15x more potent | researchgate.net |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Substituted dihydropyridine (B1217469) moiety | More potent (PT(s) 21.30 vs 14.60 for Warfarin) | hu.edu.jo |

These efforts in rational design and chemical modification continue to advance our understanding of coumarin-based anticoagulants and pave the way for the development of next-generation therapeutic agents.

Future Research Trajectories and Interdisciplinary Opportunities

Emerging Methodologies for Chemical Compound Discovery

The discovery of new chemical entities with anticoagulant properties is moving beyond traditional serendipitous findings and into an era of rational drug design and advanced screening techniques. mdpi.com The development of novel anticoagulants is increasingly reliant on designing molecules for specific targets within the coagulation cascade. mdpi.com This target-specific approach aims to create small molecules that fit precisely into the active sites of clotting enzymes, which can lead to fewer off-target effects. mdpi.com

Future methodologies in this area are expected to focus on:

Structure-Based Drug Design: Utilizing the known three-dimensional structures of target proteins to design molecules that bind with high affinity and specificity.

Fragment-Based Screening: Identifying small chemical fragments that bind weakly to the target and then growing or combining them to produce a lead compound with higher affinity.

Computational and In Silico Methods: Employing computer modeling and simulations to predict the binding of virtual compounds to target proteins, thereby prioritizing candidates for synthesis and testing. mdpi.com

These approaches are instrumental in moving beyond the limitations of existing anticoagulants and exploring a wider chemical space for potential new drugs.

Integration of Omics Technologies for Systems-Level Understanding

A significant frontier in anticoagulant research is the use of "omics" technologies to gain a comprehensive, systems-level understanding of drug action and patient response. This is particularly relevant for drugs like warfarin (B611796), where individual genetic variations can significantly impact metabolism and efficacy. nih.govnih.gov

Pharmacogenomics: Research has identified single-nucleotide polymorphisms (SNPs) in genes such as CYP2C9 and VKORC1 that influence warfarin metabolism and its pharmacodynamic response. nih.gov Future research will likely focus on incorporating this genetic information into personalized dosing algorithms to improve safety and efficacy from the initiation of therapy. nih.govuspharmacist.com Prospective clinical studies are underway to further validate the benefits of genotype-guided dosing strategies. uspharmacist.com

Transcriptomics, Proteomics, and Metabolomics: These high-throughput methods offer a holistic view of the biological response to anticoagulant therapy. mdpi.com By analyzing changes in gene expression, protein levels, and metabolic profiles, researchers can uncover novel mechanisms of action, identify biomarkers for efficacy and adverse effects, and better understand the complex interplay between the drug and various biological pathways. mdpi.com The integration of these multi-omics datasets provides a more global perspective on the effects of anticoagulants on biological systems. mdpi.com

| Omics Technology | Application in Anticoagulant Research | Key Genes/Targets |

| Pharmacogenomics | Personalized dosing, prediction of patient response | CYP2C9, VKORC1, CYP4F2 nih.gov |

| Transcriptomics | Understanding gene expression changes in response to therapy | - |

| Proteomics | Identifying protein interactions and pathway modulations | - |

| Metabolomics | Analyzing metabolic responses to drug administration | - |

Exploration of Unconventional Biological Targets

While warfarin's mechanism of inhibiting the Vitamin K epoxide reductase complex 1 (VKORC1) is well-established, the quest for safer anticoagulants has led to the exploration of unconventional biological targets. nih.gov The goal is to identify targets that can prevent thrombosis with a lower risk of bleeding complications. nih.govmdpi.com

Promising new targets in the coagulation cascade include:

Factor XI (FXI) and Factor XII (FXII): These factors are involved in the intrinsic pathway of coagulation and are believed to play a more significant role in thrombus formation than in hemostasis. nih.gov Targeting FXI or FXII could potentially uncouple the antithrombotic effect from bleeding risk. nih.govmdpi.com Several FXI inhibitors are currently in clinical development. nih.gov

Factor IXa (FIXa) and the Factor VIIa-Tissue Factor (FVIIa-TF) complex: These are other components of the coagulation cascade being investigated as potential targets for new anticoagulants. mdpi.com

The development of novel agents targeting these factors, such as antisense oligonucleotides and monoclonal antibodies, represents a significant shift from the broad-spectrum activity of vitamin K antagonists. mdpi.comyoutube.com

| Unconventional Target | Rationale for Targeting | Potential Advantages |

| Factor XIa (FXIa) | Key role in thrombus amplification with a lesser role in hemostasis. nih.govmdpi.com | Reduced bleeding risk compared to traditional anticoagulants. mdpi.com |

| Factor XIIa (FXIIa) | Involved in the contact activation pathway of coagulation. nih.gov | Potentially no increased bleeding risk. nih.gov |

| Factor IXa (FIXa) | A critical component of the intrinsic pathway. mdpi.com | More targeted anticoagulation. |

| FVIIa-Tissue Factor complex | Initiates the extrinsic pathway of coagulation. mdpi.com | Inhibition at an early stage of the coagulation cascade. |

Innovations in High-Throughput Screening and Lead Optimization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify "hits" with desired biological activity. ox.ac.uk Innovations in HTS and subsequent lead optimization are crucial for accelerating the development of new anticoagulants.

Key advancements in this area include:

Miniaturization and Automation: The use of micro-well plates (e.g., 96, 384, and 1536-well formats) and robotic liquid handling systems allows for the rapid and cost-effective screening of thousands of compounds. ox.ac.uk

Advanced Assay Development: The development of more sophisticated and biologically relevant assays, including cell-based and whole-organism screens, provides more meaningful data on a compound's efficacy and potential toxicity early in the discovery process. mdpi.com

Lead Optimization Algorithms: For vitamin K antagonists, new algorithms are being developed to optimize dosing by moving beyond the non-linear international normalized ratio (INR) to more linear and predictive models. nih.gov This can be integrated into computerized decision support programs to improve the quality of anticoagulant management. nih.gov

These technological and computational advancements are streamlining the drug discovery pipeline, from initial screening to the refinement of promising lead compounds, ultimately fostering a more structured and efficient approach to developing the next generation of anticoagulants. ox.ac.uk

Q & A

Basic Research Questions

Q. How do CYP2C9 and VKORC1 genetic polymorphisms influence warfarin dosing requirements in clinical research?

- Methodological Answer: Multivariate regression models incorporating age, CYP2C9 (*2, *3 alleles), and VKORC1 (-1639G>A) genotypes, along with height, explain ~55% of dose variability (R² = 55%) . Pharmacogenetic algorithms combining clinical and genetic data improve dose prediction accuracy, particularly for extreme dose requirements (≤21 mg/week or ≥49 mg/week) compared to clinical-only models (49.4% vs. 33.3% accuracy for low-dose cohorts) . Genotyping protocols should prioritize these variants in initial dose calculations.

Q. What role do non-genetic patient characteristics (age, body size) play in warfarin pharmacokinetics?

- Methodological Answer: Age reduces daily dose requirements by 0.5–0.7 mg per decade due to decreased clearance of S-warfarin (CYP2C9-mediated) and R-warfarin (non-CYP2C9 pathways) . Body size (height and weight) correlates with volume of distribution and clearance; height is a significant covariate in S-warfarin clearance models . Studies should stratify cohorts by age and body metrics to minimize confounding.

Q. Beyond CYP2C9 and VKORC1, are there other genetic variants impacting warfarin dosing?

- Methodological Answer: The CYP4F2 V433M variant (rs2108622) accounts for ~1 mg/day dose differences, with TT genotype carriers requiring higher doses than CC genotypes due to reduced vitamin K metabolism . Screening for CYP4F2 in addition to CYP2C9/VKORC1 improves dose prediction in diverse populations, particularly in pharmacogenomic validation cohorts .

Advanced Research Questions

Q. How do population pharmacokinetic (PK) models integrate genetic and clinical variables for warfarin dose optimization?

- Methodological Answer: Nonlinear mixed-effects modeling (e.g., NONMEM) with covariates (CYP2C9 genotype, drug interactions) quantifies enantiomer-specific clearance. For example, CYP2C9*3 reduces S-warfarin clearance by 85% in homozygous subjects, while rifampin co-administration increases 4’-OH-S-warfarin formation clearance by 260% . Models incorporate metabolite plasma/urine data via LC/MS and Bayesian estimation to refine metabolic pathway weights .

Q. What methodological approaches resolve contradictions in meta-analyses of warfarin pharmacogenetics?

- Methodological Answer: Standardized reporting of allele frequencies, dose adjustments, and INR outcomes mitigates heterogeneity. Sensitivity analyses exclude studies with selective reporting bias, while subgroup analyses by ethnicity (e.g., CYP2C9*3 prevalence differences in Asian vs. European populations) clarify conflicting associations . Meta-regression adjusts for covariates like study design (prospective vs. retrospective) .

Q. How do drug interaction studies design protocols to assess warfarin’s metabolic pathways?

- Methodological Answer: Crossover trials with P450 inhibitors (fluconazole) or inducers (rifampin) quantify CYP2C9-dependent interactions. For example, fluconazole reduces 7-OH-S-warfarin formation clearance by 74.8% in CYP2C9*1/1 subjects, while rifampin increases 10-OH-R-warfarin clearance by 355% . Protocols use steady-state interacting drugs (7-day pre-treatment) and extended sampling (15 days for CYP2C93/*3) to capture delayed metabolite kinetics .

Q. What statistical methods validate non-inferiority of novel anticoagulants vs. warfarin in RCTs?

- Methodological Answer: Non-inferiority margins (e.g., hazard ratio [HR] <1.38 for stroke prevention) are predefined. Time-to-event analysis with Cox proportional hazards models adjusts for INR variability (e.g., edoxaban HR: 0.79, 97.5% CI: 0.63–0.99) . Intent-to-treat (ITT) and per-protocol analyses address attrition bias, particularly in warfarin arms with poor INR control .

Q. How does structural binding of warfarin to human serum albumin (HSA) influence pharmacokinetic variability?

- Methodological Answer: X-ray crystallography shows warfarin binds HSA’s subdomain IIA, with fatty acids altering binding pocket conformation. This interaction reduces free warfarin concentration, affecting clearance and drug-drug interactions (e.g., displacement by NSAIDs) . Studies should measure unbound warfarin levels in hypoalbuminemic patients or those on polypharmacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.